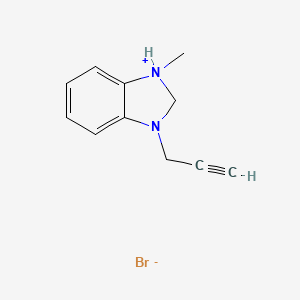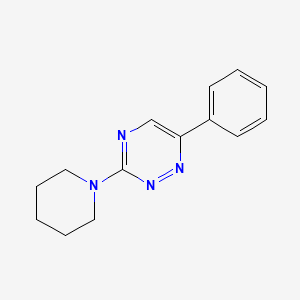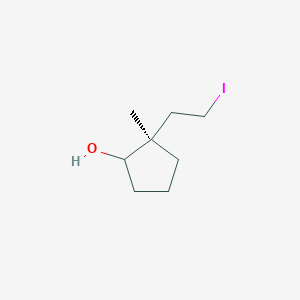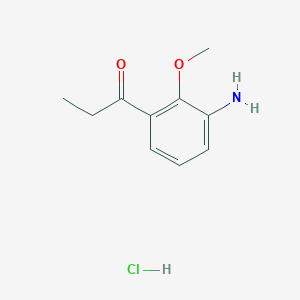
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry. The structure of this compound includes a benzimidazole ring, which is a fused ring system containing both benzene and imidazole rings. The presence of the prop-2-yn-1-yl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the alkylation of benzimidazole derivatives. One common method is the reaction of 1-methylbenzimidazole with propargyl bromide under basic conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Addition Reactions: The prop-2-yn-1-yl group can undergo addition reactions with electrophiles.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Addition Reactions: Electrophiles like halogens or hydrogen halides can react with the prop-2-yn-1-yl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce benzimidazole N-oxides .
Scientific Research Applications
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The prop-2-yn-1-yl group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(2-propyn-1-yl)-1H-imidazol-3-ium bromide: Similar structure but with an imidazole ring instead of a benzimidazole ring.
1-Methyl-3-propargylimidazolium bromide: Another imidazolium salt with a propargyl group.
3-Methyl-1-propargylimidazolium bromide: Similar to the above compounds but with different substitution patterns.
Uniqueness
1-Methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to the presence of both the benzimidazole ring and the prop-2-yn-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
865540-57-4 |
|---|---|
Molecular Formula |
C11H13BrN2 |
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-methyl-3-prop-2-ynyl-1,2-dihydrobenzimidazol-1-ium;bromide |
InChI |
InChI=1S/C11H12N2.BrH/c1-3-8-13-9-12(2)10-6-4-5-7-11(10)13;/h1,4-7H,8-9H2,2H3;1H |
InChI Key |
XNTCTMWPBVRFMY-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C2=CC=CC=C21)CC#C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)





